molecular formula C17H14O B8709377 1-(2-Methoxyphenyl)naphthalene CAS No. 93321-11-0

1-(2-Methoxyphenyl)naphthalene

Cat. No. B8709377
M. Wt: 234.29 g/mol
InChI Key: OICYOLATUQYUJE-UHFFFAOYSA-N
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Patent
US08211820B2

Procedure details

Using a THF solution of 1-naphthylmagnesium bromide (4.62 mL, 0.26 M, 1.2 mmol), 1-chloro-2-methoxybenzene (142.6 mg, 1.0 mmol), FeF3.3H2O (8.34 mg, 0.05 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (64.1 mg, 0.15 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 70° C. for 48 hours in the same manner as in Example 2. After performing silica gel column chromatography (toluene=10, 20 and 40% in hexane), the above compound was obtained as a white solid (0.215 g, yield=92%, purity=>99% (GC analysis)).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step Two
Quantity
142.6 mg
Type
reactant
Reaction Step Three
[Compound]
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Reaction Step Four
Quantity
64.1 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1COCC1.[C:6]1([Mg]Br)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1.Cl[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26].[Cl-].C(C1C=CC=C(C(C)C)C=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C>CCCCCC.C1(C)C=CC=CC=1>[CH3:26][O:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.62 mL
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)[Mg]Br
Step Three
Name
Quantity
142.6 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Step Four
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Smiles
Step Five
Name
Quantity
64.1 mg
Type
reactant
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained as a white solid (0.215 g, yield=92%, purity=>99% (GC analysis))

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
COC1=C(C=CC=C1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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